(R)-Methyl 3-aminobutanoate
Overview
Description
“®-Methyl 3-aminobutanoate” is a chemical compound with the molecular formula C5H11NO2 . It is also known by other names such as “®-3-aminobutanoic acid methyl ester” and “Methyl (3R)-3-aminobutanoate” among others .
Synthesis Analysis
The synthesis of “®-Methyl 3-aminobutanoate” involves a three/four-step synthetic protocol using 4-Hydroxy 2-butanone as the starting material. The initial formation of oxime with hydroxyl amine is followed by the replacement of developed lithium aluminum hydride (LAH) for the reduction of oxime using Raney ‘Ni’. This provides the enantiomeric mixture of 3-aminobutanol in about 85-90% yield .
Molecular Structure Analysis
The molecular structure of “®-Methyl 3-aminobutanoate” is characterized by one defined stereocentre . The InChI key for this compound is SJQZRROQIBFBPS-SCSAIBSYSA-N .
Chemical Reactions Analysis
In the synthesis of Dolutegravir sodium, an anti-viral agent, “®-Methyl 3-aminobutanoate” reacts with 3-benzyloxy-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine- 2,5-dicarboxylic acid 2-methyl ester .
Physical And Chemical Properties Analysis
“®-Methyl 3-aminobutanoate” has a density of 1.0±0.1 g/cm3, a boiling point of 159.8±23.0 °C at 760 mmHg, and a vapour pressure of 2.5±0.3 mmHg at 25°C . Its molar refractivity is 30.5±0.3 cm3, and it has 3 freely rotating bonds .
Scientific Research Applications
Asymmetric Synthesis of Chiral Amines
®-Methyl 3-aminobutanoate: is used in the asymmetric synthesis of chiral amines, which are essential components of many therapeutic compounds. The molecular modification of ®-selective ω-transaminase from Aspergillus terreus has been reported to enhance the production of ®-3-amino-1-butanol, a chiral amine . This process is crucial for the pharmaceutical industry, as chiral amines are key building blocks in the synthesis of various drugs.
Enzyme Engineering for Industrial Applications
The enzyme ®-selective ω-transaminase, which is involved in the production of ®-Methyl 3-aminobutanoate, has been engineered to improve its catalytic efficiency and thermostability . This is significant for industrial applications where enzymes are used in large-scale production processes. Improved enzymes can lead to more efficient and cost-effective manufacturing of pharmaceuticals and other products.
Development of Nanostructures
Amino-functionalized carbon nanomaterials (CNMs) have been developed using amino groups like those in ®-Methyl 3-aminobutanoate. These CNMs have applications in creating highly engineered nanostructures for practical uses, such as in electronics, materials science, and biotechnology . The introduction of amino groups enhances the dispersion, solubilization, and processability of these materials.
Safety and Hazards
Mechanism of Action
Target of Action
®-Methyl 3-aminobutanoate, also known as ®-3-amino-1-butanol, is a chiral intermediate . It is primarily targeted by the enzyme ®-selective ω-transaminase (ω-TA), which is a key enzyme for the asymmetric reductive amination of carbonyl compounds to produce chiral amines . These chiral amines are essential parts of many therapeutic compounds .
Mode of Action
The compound interacts with its target, the ®-selective ω-TA, in a process known as asymmetric reductive amination . This process involves the conversion of 4-hydroxy-2-butanone into ®-3-amino-1-butanol . The interaction results in changes to the substrate binding region of the enzyme, enhancing its catalytic efficiency .
Biochemical Pathways
The primary biochemical pathway affected by ®-Methyl 3-aminobutanoate is the reductive amination of carbonyl compounds . This pathway is crucial for the production of chiral amines, which are key components of many therapeutic compounds . The downstream effects of this pathway include the production of ®-3-amino-1-butanol, a chiral intermediate with significant potential for various applications .
Pharmacokinetics
It’s known that the compound’s bioavailability and adme (absorption, distribution, metabolism, and excretion) properties can be influenced by various factors, including its interaction with the ®-selective ω-ta enzyme .
Result of Action
The molecular result of the action of ®-Methyl 3-aminobutanoate is the production of ®-3-amino-1-butanol . This is achieved through the process of asymmetric reductive amination, catalyzed by the ®-selective ω-TA enzyme . On a cellular level, this results in the production of chiral amines, which are essential components of many therapeutic compounds .
Action Environment
The action, efficacy, and stability of ®-Methyl 3-aminobutanoate can be influenced by various environmental factors. For instance, the catalytic efficiency and thermostability of the ®-selective ω-TA enzyme, which is the primary target of the compound, can be affected by factors such as temperature
properties
IUPAC Name |
methyl (3R)-3-aminobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQZRROQIBFBPS-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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